Copper bis(trifluoromethylsulfonyl)imide is a compound that has gained attention in various fields of chemistry due to its unique properties and potential applications. It is classified as an ionic liquid and is particularly noted for its ability to solubilize gases such as carbon dioxide. The compound is characterized by its high thermal stability and distinctive ionic interactions, which make it suitable for use in advanced materials and catalysis.
The compound can be synthesized from commercially available precursors, including copper salts and trifluoromethylsulfonyl imide. It is often used in research settings and is available from chemical suppliers like Thermo Scientific and American Elements, where it is sold in various quantities for laboratory use .
Copper bis(trifluoromethylsulfonyl)imide falls under the category of metal salts of sulfonyl imides. It is specifically classified as a copper(II) salt of bis(trifluoromethylsulfonyl)imide, which contributes to its ionic liquid characteristics. The compound exhibits properties typical of ionic liquids, such as low volatility and high solubility in organic solvents.
The synthesis of copper bis(trifluoromethylsulfonyl)imide typically involves the reaction of copper(II) oxide or copper(II) carbonate with bis(trifluoromethylsulfonyl)imide. The general reaction can be represented as follows:
This reaction is conducted under inert conditions to prevent oxidation or moisture interference. The resulting product can be purified by recrystallization or chromatography techniques to ensure high purity levels (≥95%) . The synthesis process must be carefully controlled to achieve the desired crystalline form, which influences the compound's physical properties.
Copper bis(trifluoromethylsulfonyl)imide participates in various chemical reactions, particularly those involving coordination chemistry and catalysis. It can act as a Lewis acid due to the presence of the copper ion, facilitating reactions with nucleophiles.
The compound's reactivity can be influenced by its ionic nature, allowing it to engage in exchange reactions with other ionic species or solvents. Studies have shown that it can effectively solubilize gases like carbon dioxide, making it valuable for applications in gas capture technologies .
The mechanism by which copper bis(trifluoromethylsulfonyl)imide interacts with gases involves the formation of transient complexes between the gas molecules and the ionic liquid. This interaction enhances gas solubility through physical absorption and chemical interactions at the molecular level.
Research indicates that the presence of trifluoromethyl groups significantly enhances the solubility of carbon dioxide compared to non-fluorinated counterparts, highlighting the role of fluorinated moieties in gas capture applications .
Copper bis(trifluoromethylsulfonyl)imide has several applications across different scientific fields:
Copper bis(trifluoromethylsulfonyl)imide (Cu(TFSI)₂) is synthesized primarily through metathesis reactions between copper salts and alkali metal-TFSI precursors. The dominant pathway involves reacting copper(II) chloride or sulfate with lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) in aqueous or mixed solvent systems. This process leverages the low solubility of LiCl byproducts in polar solvents, driving the reaction equilibrium toward Cu(TFSI)₂ formation . Key variables include:
Table 1: Solvent-Mediated Synthesis Optimization
Solvent System | Reaction Temp (°C) | Yield (%) | Purity (ICP-MS) |
---|---|---|---|
H₂O | 25 | 92 | >99% Cu |
H₂O/CH₃OH (1:1) | 25 | 95 | >99% Cu |
CH₃CN | 60 | 87 | 98.5% Cu |
Alternative strategies employ structural surrogates like [Cu(NTf₂)₂(bpp)₂] (bpp = 1,3-bis(4-pyridyl)propane), where TFSI⁻ anions exhibit trans configurations ideal for subsequent ligand displacement to form pure Cu(TFSI)₂ [10].
Ligand exchange in Cu(TFSI)₂ systems occurs via dissociative pathways or electrochemical oxidation:
Table 2: Ligand Exchange Pathways and Outcomes
Method | Conditions | Anion Purity | Decomposition Byproducts |
---|---|---|---|
AgTFSI Displacement | THF, 25°C, dark | >99.9% | None detected |
Anodic Oxidation | [BMP][TFSI], 25°C | 98.2% | Traces of CuF₂ |
Anodic Oxidation | [BMP][TFSI], 70°C | 72.5% | CuF₂ (27%) |
Mechanistic studies reveal that Cu²⁺ stabilizes the TFSI⁻ trans conformation through weak coordinative interactions with oxygen atoms (Cu–O distance: 2.801 Å), reducing susceptibility to redox degradation [10].
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